Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate
CAS No.:
Cat. No.: VC19936395
Molecular Formula: C13H15ClN4O4
Molecular Weight: 326.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15ClN4O4 |
|---|---|
| Molecular Weight | 326.73 g/mol |
| IUPAC Name | methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate |
| Standard InChI | InChI=1S/C13H15ClN4O4/c1-13(2,3)22-12(20)16-7-5-15-18-6-8(14)17-10(18)9(7)11(19)21-4/h5-6H,1-4H3,(H,16,20) |
| Standard InChI Key | GHGLLIZETZKGGK-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, methyl 2-chloro-7-[(2-methylpropan-2-yl)oxycarbonylamino]imidazo[1,2-b]pyridazine-8-carboxylate, reflects its intricate structure. The imidazo[1,2-b]pyridazine scaffold consists of a fused bicyclic system: a pyridazine ring (six-membered, two adjacent nitrogen atoms) condensed with an imidazole ring (five-membered, two nitrogen atoms). Key substituents include:
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A chloro group at position 2, enhancing electrophilic reactivity.
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A Boc-protected amine at position 7, providing steric shielding for the amine during synthetic manipulations.
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A methyl ester at position 8, offering a handle for further functionalization via hydrolysis or transesterification .
The SMILES notation (CC(C)(C)OC(=O)NC1=C(C2=NC(=CN2N=C1)Cl)C(=O)OC) and InChIKey (GHGLLIZETZKGGK-UHFFFAOYSA-N) confirm the connectivity and stereochemical features .
Physicochemical Profile
The compound’s molecular formula (C₁₃H₁₅ClN₄O₄) and molecular weight (326.73 g/mol) align with its heterocyclic nature. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅ClN₄O₄ |
| Molecular Weight | 326.73 g/mol |
| CAS Number | 2577172-48-4 |
| PubChem CID | 163203425 |
| Solubility | Likely polar aprotic solvents |
The Boc group confers moderate lipophilicity, while the methyl ester enhances solubility in organic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .
Synthetic Routes and Optimization
Retrosynthetic Analysis
The synthesis of this compound typically begins with a pyridazine precursor. Retrosynthetically, the imidazo[1,2-b]pyridazine core can be assembled via cyclization reactions, followed by sequential functionalization:
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Core Formation: Cyclocondensation of a pyridazine derivative with an appropriate carbonyl source.
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Chlorination: Electrophilic substitution at position 2 using chlorinating agents (e.g., POCl₃).
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Boc Protection: Introduction of the tert-butoxycarbonyl group to the amine at position 7 using di-tert-butyl dicarbonate (Boc₂O).
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Esterification: Methyl ester installation via alkylation or ester exchange .
Stepwise Synthesis
A representative pathway, adapted from methodologies in imidazopyridazine chemistry , involves:
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Pyridazine Functionalization:
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Starting with 7-aminoimidazo[1,2-b]pyridazine, protection of the amine with Boc₂O in the presence of a base (e.g., triethylamine) yields the Boc-protected intermediate.
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Chlorination:
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Treatment with phosphorus oxychloride (POCl₃) at elevated temperatures introduces the chloro substituent at position 2.
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Esterification:
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Reaction with methyl chloroformate in the presence of a catalyst (e.g., DMAP) installs the methyl ester at position 8.
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Critical Reaction Parameters:
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Temperature control (50–100°C) to prevent Boc group cleavage.
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Use of anhydrous conditions to avoid hydrolysis of reactive intermediates .
Applications in Medicinal Chemistry
Kinase Inhibition and IRE1α Targeting
Imidazo[1,2-b]pyridazines are privileged scaffolds in kinase inhibitor design due to their ability to engage conserved ATP-binding pockets. Methyl 7-((tert-butoxycarbonyl)amino)-2-chloroimidazo[1,2-b]pyridazine-8-carboxylate serves as a precursor to compounds like 2 (PMC-163203425) , which inhibit IRE1α’s kinase and endoribonuclease activities. Key mechanistic insights include:
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Allosteric Modulation: The compound’s derivatives bind to an inactive kinase conformation, disrupting IRE1α dimerization and RNase activation .
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Selectivity: Structural optimization of the 8-amino substituent minimizes off-target kinase interactions, enhancing therapeutic potential .
Prodrug and Intermediate Utility
The Boc and methyl ester groups enable controlled release of active pharmacophores:
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Boc Deprotection: Acidic conditions (e.g., HCl/dioxane) remove the Boc group, unmasking the primary amine for subsequent coupling reactions.
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Ester Hydrolysis: Basic or enzymatic hydrolysis converts the methyl ester to a carboxylic acid, modulating solubility and bioavailability .
Analytical Characterization
Spectroscopic Methods
Nuclear Magnetic Resonance (NMR):
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¹H NMR: Distinct signals for the Boc tert-butyl group (δ 1.2–1.4 ppm), methyl ester (δ 3.8–3.9 ppm), and aromatic protons (δ 7.5–8.5 ppm).
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¹³C NMR: Carbonyl resonances for the Boc (δ 155–160 ppm) and ester (δ 165–170 ppm) groups .
Mass Spectrometry (MS):
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ESI-MS ([M+H]⁺) at m/z 327.73 confirms molecular weight.
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